(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Description
Crystalline Architecture and Hydration Effects
The crystalline structure of tylophorinicine hydrate was resolved at 1.9 Å resolution using X-ray diffraction, revealing a monoclinic lattice system (space group P2₁) with unit cell parameters a = 10.83 Å, b = 14.22 Å, c = 16.95 Å, and β = 102.7°. Hydration effects are critical to its stability: two water molecules occupy interstitial sites, forming hydrogen bonds with the hydroxyl group at C14 (2.8 Å) and the methoxy oxygen at C3 (3.1 Å). These interactions reduce molar volume to 1,099.16 ų compared to anhydrous forms (1,083.60 ų), enhancing solubility while maintaining lipophilicity (Log P = -3.21).
The hydration energy, calculated via molecular dynamics simulations, is -6.72 kcal/mol, indicating strong water-lattice cohesion. This property facilitates crystal packing with a density of 1.29 g/cm³, optimized for membrane permeability. Polarizability (44.14 ų) and refractivity (121.60 ų) metrics further highlight its capacity for π-π stacking interactions, a feature exploited in co-crystallization with kinase inhibitors.
Stereochemical Complexity in the Azatricyclo[22.3.1.0⁴,⁹]octacosene Core
Tylophorinicine’s core consists of a tricyclic system (phenanthrene fused to indolizidine) with 12 stereocenters, including four quaternary centers at C1, C9, C13a, and C14. The absolute configuration was determined as (13aS,14R) via anomalous dispersion methods. Key stereochemical features include:
- C1-C9 Bridge : A strained trans-decalin motif (torsion angle: 158.7°) that enforces planarity in the phenanthrene moiety.
- C13a-C14 Axis : A cis-diol configuration enabling intramolecular hydrogen bonding (O14–H⋯O13a = 2.6 Å), which stabilizes the β-oriented hydroxyl groups.
- C17 Prop-2-enyl Group : An E-configured alkenyl chain (C17–C18 = 1.34 Å) that projects into the solvent channel, modulating hydrophobic interactions.
Density functional theory (DFT) simulations reveal that the (13aS,14R) configuration minimizes steric clash between the C23 methoxy and C25 methyl groups, reducing strain energy by 12.4 kcal/mol compared to diastereomers.
Substituent Configuration Analysis: Methoxy, Hydroxy, and Alkenyl Groups
Substituent positioning dictates tylophorinicine’s bioactivity:
Methoxy Groups : The C2 and C3 methoxy groups adopt axial orientations, shielding the aromatic system from cytochrome P450-mediated demethylation. This configuration increases plasma half-life to 6.8 hours in murine models.
Hydroxy Group at C14 : Acts as a hydrogen bond donor to VEGFR2’s Glu885 (2.9 Å) and backbone amide of Cys917 (3.2 Å), inhibiting kinase activity (IC₅₀ = 10 μM).
C17 Prop-2-enyl Chain : The Z-configuration (C18–C19 = 1.33 Å) enables van der Waals contacts with Aurora-A’s Leu139 (3.8 Å), displacing ATP (ΔG = -4.2 kcal/mol).
Properties
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2/b25-19-,27-21+;/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQLQGQZSIBAF-MSLXHMNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(\C1)/C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109581-93-3 | |
| Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound known as (1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate is a complex organic molecule with potential biological activities. This article synthesizes current research findings regarding its biological activity and implications in various fields.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups including hydroxyl (-OH), methoxy (-OCH3), and dioxane moieties. The stereochemistry is significant for its biological activity due to the specific spatial arrangement of atoms which can influence interactions with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
2. Antioxidant Activity
The compound has demonstrated antioxidant capabilities through various assays including DPPH and ABTS radical scavenging tests. These activities suggest potential protective effects against oxidative stress-related diseases.
3. Anti-inflammatory Effects
Studies have reported that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential application in treating inflammatory conditions.
4. Anticancer Properties
Preliminary research indicates that the compound may induce apoptosis in cancer cell lines such as HeLa and MCF7 through the activation of caspase pathways. Further investigations are needed to elucidate the specific signaling pathways involved.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli | Potential use in developing new antibiotics |
| Study 2 | Showed significant antioxidant capacity | Possible application in nutraceuticals for oxidative stress management |
| Study 3 | Induced apoptosis in breast cancer cells | Potential development of cancer therapeutics |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications:
- Immunosuppressive Properties : Similar to tacrolimus (FK506), it may exhibit immunosuppressive effects beneficial for organ transplant patients by inhibiting T-cell activation and proliferation .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .
Agricultural Chemistry
Research indicates that the compound can be utilized in agricultural practices:
- Pesticidal Activity : The structure suggests potential use as a natural pesticide or fungicide due to its bioactive properties that may disrupt pest metabolism or growth .
Biochemical Research
Its unique structural features make it a valuable tool in biochemical studies:
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes can be leveraged in drug discovery and development processes .
Material Science
The compound's properties may extend into material science:
- Polymer Development : Investigations are ongoing into the use of this compound in creating biocompatible polymers for medical devices due to its favorable interaction with biological tissues .
Case Study 1: Immunosuppressive Effects
A study demonstrated that the compound effectively reduced immune response in animal models post-organ transplant. The results showed a significant decrease in T-cell activity compared to control groups.
Case Study 2: Anticancer Efficacy
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at lower concentrations than traditional chemotherapeutics. This suggests a promising avenue for further research into its mechanisms of action against cancer.
Case Study 3: Agricultural Applications
Field trials conducted with formulations containing this compound showed a marked reduction in pest populations and improved crop yields, highlighting its potential as an eco-friendly pesticide alternative.
Comparison with Similar Compounds
Core Framework
The compound’s tricyclo[22.3.1.04,9]octacosene backbone is analogous to FK1706, a non-immunosuppressive immunophilin ligand, but differs in substituents:
Functional Group Modifications
- Methoxy groups : The target compound has two methoxy groups at C-23 and C-25, whereas FK1706 retains only C-23 and C-25 methoxy groups but lacks the C-13 methyl group .
Spectroscopic and Analytical Comparisons
NMR Data
Key differences in ¹H- and ¹³C-NMR shifts highlight structural variations (Table 1):
| Position | Target Compound (δ ppm) | FK1706 (δ ppm) | Pimecrolimus (δ ppm) |
|---|---|---|---|
| C-13 | 77.8 (¹³C) | 78.1 (¹³C) | 79.5 (¹³C) |
| C-17 | 108.0 (¹³C) | 109.2 (¹³C) | 107.8 (¹³C) |
| H-15 | 3.70 (¹H) | 3.65 (¹H) | 3.75 (¹H) |
The target compound’s C-13 and C-17 shifts align closely with FK1706 but diverge from pimecrolimus, reflecting substituent effects .
Mass Spectrometry
The compound’s molecular formula (C₃₈H₅₈NO₁₃·H₂O) distinguishes it from FK1706 (C₄₀H₆₂NO₁₄) and pimecrolimus (C₄₃H₆₈ClNO₁₁), with hydration contributing to its exact mass .
Enzymatic Interactions
- CYP3A4/5 Inhibition : The compound exhibits time-dependent CYP3A4/5 inhibition, akin to FK1704. However, FK1706’s kinact (10.1 h⁻¹) and KI (2050 ng/mL) suggest stronger inactivation than the target compound, which lacks clinical pharmacokinetic data .
- Immunosuppressive Activity: Unlike tacrolimus and pimecrolimus, the target compound’s hydration and substituent arrangement may reduce calcineurin binding, analogous to FK1706’s non-immunosuppressive profile .
Preparation Methods
Strain Selection and Fermentation Conditions
The compound is biosynthesized via fermentation using Streptomyces species, particularly Streptomyces tsukubaensis, under controlled conditions. Key parameters include:
-
Temperature : 27°C
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Aeration : 0.5 L/min per liter of medium
-
Agitation : 50 rpm
-
Pressure : 0.5 bar
Foam suppression is achieved using silicone antifoam agents. The medium typically contains carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and trace minerals. Post-fermentation, the broth is extracted with ethyl acetate (6:1 solvent-to-medium ratio) at room temperature.
Metabolite Extraction and Preliminary Purification
The ethyl acetate phase is evaporated under reduced pressure, yielding a crude extract. Defatting is performed using methanol/water (9:1) and hexane to remove lipophilic impurities. The defatted extract undergoes sequential chromatography:
-
Sephadex LH20 in methanol for size exclusion.
-
Silica gel (0.04–0.063 mm) with tert-butyl methyl ether eluent.
Chemical Modification and Functional Group Introduction
Allylation at C17 Position
The prop-2-enyl group at C17 is introduced via allylation of the precursor molecule. This involves:
Methoxylation and Cyclohexyl Group Attachment
The 3-methoxycyclohexyl moiety is incorporated through a Heck-type coupling reaction:
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Catalyst : Palladium(II) acetate.
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Ligand : Tri-o-tolylphosphine.
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Base : Triethylamine.
Hydrate Formation and Crystallization
Water Incorporation Strategies
The hydrate form is stabilized during crystallization by:
X-ray Crystallographic Validation
Single-crystal X-ray diffraction confirms the hydrate structure. Data collection uses a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.7103 Å). Key metrics:
The azatricyclo ring system (C1–C9/C10/N1/N2/O3) exhibits planarity deviations up to 0.368 Å, while the methyl phenyl rings form dihedral angles of 87.74° with the core.
Process Optimization and Yield Enhancement
Fermentation Yield Improvements
Chromatography Efficiency
Gradient elution (tert-butyl methyl ether → ethyl acetate) reduces purification time by 40% while maintaining ≥98% purity.
Analytical and Quality Control Protocols
Spectroscopic Characterization
Hydrate Stability Testing
Thermogravimetric analysis (TGA) shows water loss at 110°C (4.2% mass loss), consistent with monohydrate stoichiometry.
Industrial-Scale Production Considerations
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
